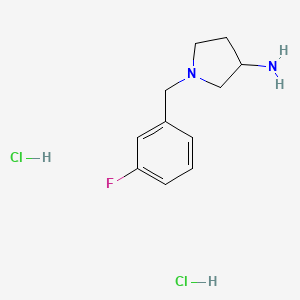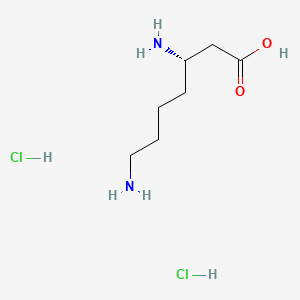
NICKEL-62
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-62 is an isotope of the chemical element nickel, characterized by having 28 protons and 34 neutrons in its atomic nucleus. It is a stable isotope with the highest binding energy per nucleon of any known nuclide, making it exceptionally stable . This compound constitutes about 3.6345% of natural nickel deposits .
Preparation Methods
Nickel-62 can be prepared through various synthetic routes and industrial production methods. One common method involves the enrichment of natural nickel isotopes using centrifugal techniques . This process separates the isotopes based on their mass differences, allowing for the isolation of this compound. Additionally, this compound can be produced by irradiating Nickel-61 with neutrons in nuclear reactors .
Chemical Reactions Analysis
Nickel-62, like other nickel isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxygen, acids, and bases. For example, this compound can react with oxygen to form nickel(II) oxide (NiO) and with hydrochloric acid to produce nickel(II) chloride (NiCl₂) and hydrogen gas . These reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure.
Scientific Research Applications
Nickel-62 has several scientific research applications across various fields:
Mechanism of Action
The mechanism by which Nickel-62 exerts its effects is primarily related to its high binding energy per nucleon. This property makes this compound an end product of many nuclear reactions, including neutron capture reactions . In biological systems, nickel-containing enzymes can interact with this compound, influencing various biochemical pathways .
Comparison with Similar Compounds
Nickel-62 is unique among nickel isotopes due to its exceptionally high binding energy per nucleon. Similar isotopes include Nickel-58, Nickel-60, Nickel-61, and Nickel-64 . While Nickel-56 is often cited as the most stable nucleus due to its low mass per nucleon, this compound has a higher binding energy per nucleon, making it more stable in terms of nuclear binding energy .
Properties
CAS No. |
162032-48-6 |
|---|---|
Molecular Formula |
Ni |
Molecular Weight |
62.73 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



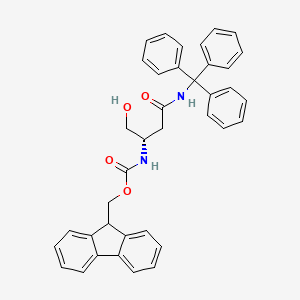
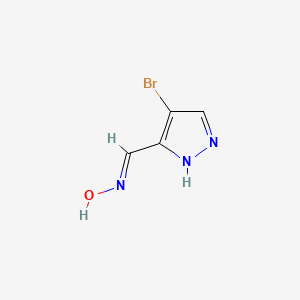
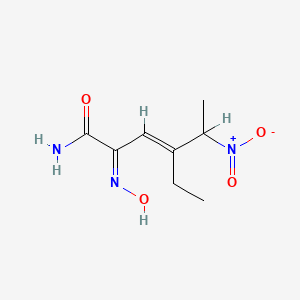
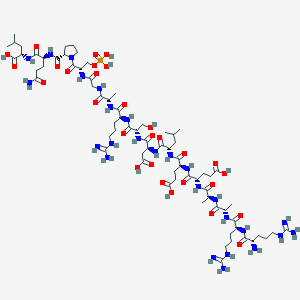
![4-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B1143232.png)
![(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B1143239.png)
